2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride
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Overview
Description
2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is an organic compound with the molecular formula C4H3ClFNO2S2 and a molecular weight of 215.65 g/mol . It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride can be synthesized through the reaction of thiazole derivatives with sulfonyl chlorides . The typical reaction involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants. The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Solvents such as DMSO and DMF are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can produce sulfonyl oxides .
Scientific Research Applications
2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This reactivity makes it a valuable tool in biochemical research for studying enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
2-Chloro-5-chloromethylthiazole: Another thiazole derivative used in the synthesis of pesticides and pharmaceuticals.
Uniqueness
2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other thiazole derivatives. This reactivity is particularly useful in the development of enzyme inhibitors and other bioactive molecules .
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClFNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKXKSFFKCFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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